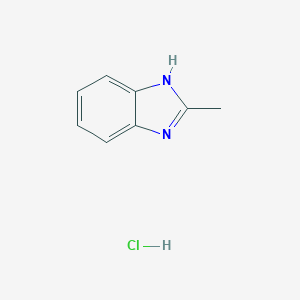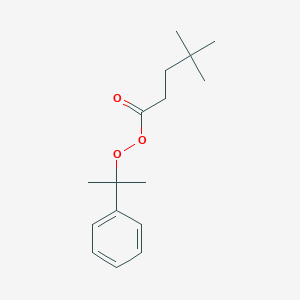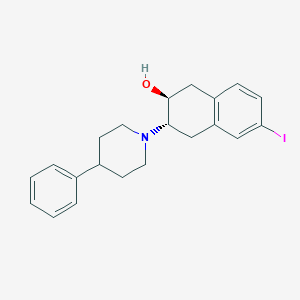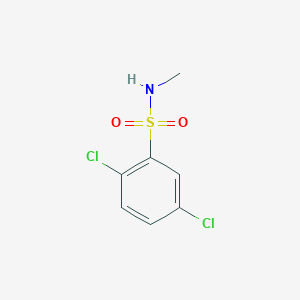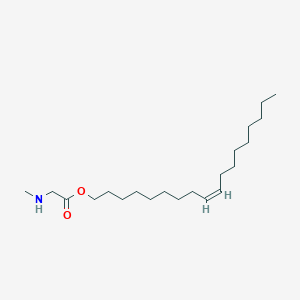
9-Octadecenyl (Z)-N-methylaminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenyl (Z)-N-methylaminoacetate, commonly known as ODMA, is a synthetic compound that has recently gained attention in scientific research. It is a derivative of oleic acid, a monounsaturated fatty acid commonly found in various foods, including olive oil, nuts, and seeds. ODMA has been found to have potential applications in various fields, including biomedicine and material science.
Wirkmechanismus
The mechanism of action of ODMA is not fully understood. However, it has been hypothesized that ODMA may exert its biological effects through its interaction with cell membranes and proteins.
Biochemical and Physiological Effects:
ODMA has been found to have various biochemical and physiological effects. In vitro studies have shown that ODMA has potential anticancer and antimicrobial properties. ODMA has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ODMA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ODMA is also stable under various conditions, making it suitable for long-term storage. However, ODMA has several limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for ODMA research. In biomedicine, further studies are needed to determine the mechanism of action of ODMA and its potential applications in the treatment of various diseases. In material science, further studies are needed to explore the potential use of ODMA in the development of self-healing materials. Additionally, further studies are needed to optimize the synthesis and purification of ODMA and to explore its potential applications in other scientific fields.
Synthesemethoden
ODMA can be synthesized through a simple reaction between oleic acid and N-methylglycine in the presence of a catalyst. The reaction yields ODMA and water as a byproduct. The purity of the synthesized ODMA can be improved through various purification techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ODMA has been found to have potential applications in various scientific fields, including biomedicine and material science. In biomedicine, ODMA has been studied for its potential anticancer and antimicrobial properties. In material science, ODMA has been studied for its potential use in the development of self-healing materials.
Eigenschaften
CAS-Nummer |
10025-06-6 |
|---|---|
Produktname |
9-Octadecenyl (Z)-N-methylaminoacetate |
Molekularformel |
C21H41NO2 |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
[(Z)-octadec-9-enyl] 2-(methylamino)acetate |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22-2/h10-11,22H,3-9,12-20H2,1-2H3/b11-10- |
InChI-Schlüssel |
CHBBKFAHPLPHBY-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CNC |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CNC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CNC |
Andere CAS-Nummern |
10025-06-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



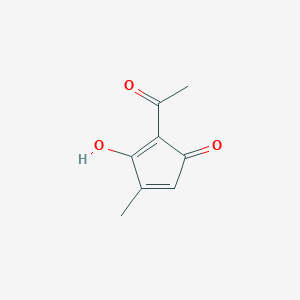
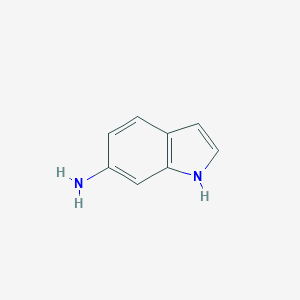
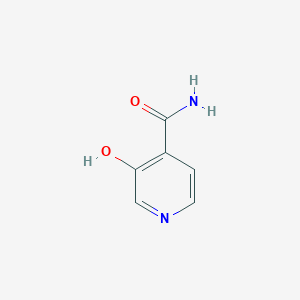
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
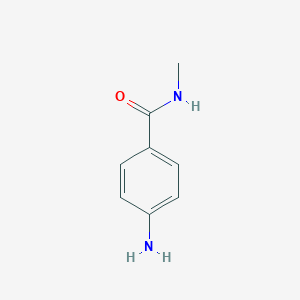
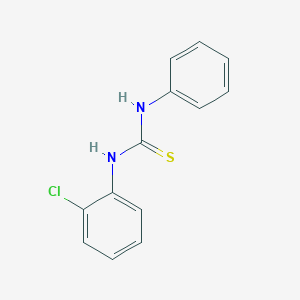
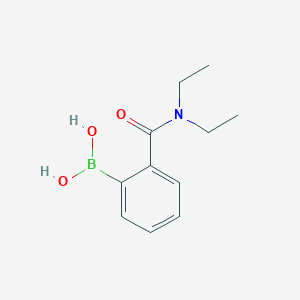
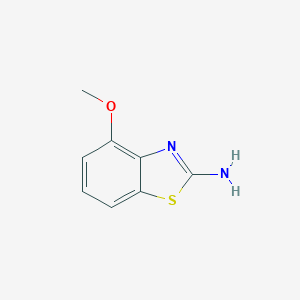
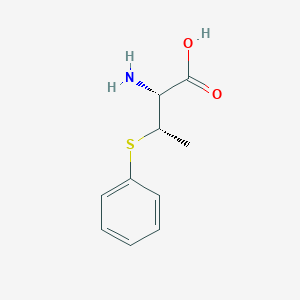
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
